molecular formula C₂₆H₂₉D₉O₄ B1158801 11-Deoxy Corticosterone Pivalate-d9

11-Deoxy Corticosterone Pivalate-d9

Cat. No.: B1158801
M. Wt: 423.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxy Corticosterone Pivalate-d9 is a deuterium-labelled analogue of deoxycorticosterone specifically designed for use as an internal standard in quantitative mass spectrometry. Its primary research application is in the development and validation of sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise measurement of mineralocorticoids and related steroids in biological samples. The incorporation of nine deuterium atoms provides a reliable mass shift that enables researchers to accurately correct for analyte loss during sample preparation and account for ion suppression or enhancement effects during MS analysis, thereby ensuring high data quality and reproducibility. This compound is critical for advancing research in endocrine disorders. It is particularly valuable for studying the role of mineralocorticoids like 11-deoxycorticosterone (DOC), which is a key pathway intermediate in aldosterone production and can accumulate to pathologically significant levels in specific forms of Congenital Adrenal Hyperplasia (CAH) or due to certain drug treatments, leading to mineralocorticoid hypertension. By using this labelled internal standard, researchers can achieve robust quantification of DOC and its analogs, facilitating investigations into their mechanisms of action. As an analog of desoxycorticosterone, the non-labelled parent compound is a mineralocorticoid hormone that acts as an agonist of the mineralocorticoid receptor. The hormone-receptor complex translocates to the nucleus, binds to chromatin, and initiates genetic transcription, ultimately producing proteins that mediate physiological effects on electrolyte regulation. This compound is intended for analytical purposes such as method development and quality control in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₂₆H₂₉D₉O₄

Molecular Weight

423.63

Synonyms

21-(2,2-dimethyl-1-oxopropoxy)pregn-4-ene-3,20-dione-d9;  11-Deoxycorticosterone-d9 Pivalate;  21-Hydroxypregn-4-ene-3,20-dione-d9 Pivalate;  Cortexone M-d9;  DOCP-d9;  DTMA-d9;  Deoxycorticosterone Trimethylacetate-d9;  Deoxycortone Pivalate-d9;  Deoxycorto

Origin of Product

United States

Scientific Research Applications

Introduction to 11-Deoxy Corticosterone Pivalate-d9

This compound is a synthetic derivative of 11-deoxycorticosterone, a steroid hormone produced by the adrenal cortex. This compound exhibits mineralocorticoid activity and is primarily involved in the regulation of electrolyte balance and blood pressure. Its applications span various fields, including veterinary medicine, endocrinology, and research into adrenal function.

Veterinary Medicine

  • Treatment of Addison's Disease : this compound is utilized in veterinary medicine as a replacement therapy for dogs suffering from Addison's disease. This condition is characterized by insufficient production of adrenal hormones, particularly aldosterone, leading to electrolyte imbalances and clinical symptoms such as lethargy and vomiting. The compound helps restore normal sodium levels and fluid balance in affected animals .

Endocrinology Research

  • Adrenal Function Studies : Researchers utilize this compound to investigate adrenal gland function and disorders related to mineralocorticoid excess. For instance, studies have shown that overproduction of 11-deoxycorticosterone can lead to conditions such as mineralocorticoid-induced hypertension, often due to adrenal tumors or hyperplasia. These studies help elucidate the mechanisms by which mineralocorticoids influence blood pressure regulation and electrolyte homeostasis .

Transcriptomic Studies

  • Gene Expression Analysis : Recent transcriptomic studies have employed this compound to assess its effects on gene expression in various tissues. For example, a study on rainbow trout demonstrated that treatment with physiological doses of the compound resulted in significant changes in the expression of genes associated with muscle contraction and cellular processes. This highlights its potential role in muscle physiology and adaptation to hormonal changes .

Case Study 1: Adrenal Hyperplasia

A systematic review of cases involving adrenal hyperplasia revealed that patients with excessive production of 11-deoxycorticosterone typically present with hypertension and hypokalemia. The review identified 46 cases, predominantly affecting middle-aged women. Notably, low aldosterone levels were observed in most cases, suggesting a unique pathophysiological profile distinct from primary hyperaldosteronism .

Case Study 2: Response to Hormonal Manipulation

In another study involving hormonal manipulation using antagonists of glucocorticoid and mineralocorticoid receptors, researchers found that administration of this compound significantly altered plasma levels of cortisol and glucose. This study provided insights into the interactions between different steroid hormones and their receptors, emphasizing the complexity of adrenal hormone regulation .

Table 1: Summary of Clinical Findings Related to 11-Deoxy Corticosterone Overproduction

ParameterFindings
Total Cases46
Predominant GenderFemale (67%)
Mean Age42.9 years
Common SymptomsHypertension, Hypokalemia
Median Time to Diagnosis24 months
Histological TypeCarcinoma (45.7%)
Median Tumor Size61.5 mm

Table 2: Effects of 11-Deoxy Corticosterone on Gene Expression

Treatment GroupDifferentially Expressed Transcripts (DETs)
VehicleBaseline
DOC131 DETs related to muscle contraction
Mifepristone + DOC122 DETs associated with muscle differentiation
Eplerenone + DOC133 DETs linked to circadian regulation

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Desoxycorticosterone Pivalate (DOCP)
  • Molecular Formula : C26H38O4
  • Molecular Weight : 414.59 g/mol
  • Key Features : Shares the same steroid-pivalate ester structure as DOCP-d9 but lacks deuterium labeling.
  • Applications : Approved for long-term management of Addison’s disease in dogs (e.g., Zycortal®, Percorten-V®) .
  • Mechanism : Binds renal mineralocorticoid receptors with high affinity, similar to DOCP-d9 .
11-Deoxy Corticosterone (Unmodified Base Compound)
  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.5 g/mol
  • Key Features : Lacks the pivalate ester group and deuterium atoms.
  • Applications : Used in research to study adrenal insufficiency and sodium-potassium homeostasis .
Diflucortolone Pivalate
  • Molecular Formula : C27H36F2O5
  • Molecular Weight : 502.58 g/mol
  • Key Features : Contains fluorine substitutions and a pivalate group.
  • Applications : A glucocorticoid used topically for inflammatory skin conditions, distinct from DOCP-d9’s mineralocorticoid action .

Pharmacological and Functional Comparisons

Parameter DOCP-d9 DOCP 11-Deoxy Corticosterone Diflucortolone Pivalate
Primary Receptor Target Mineralocorticoid Mineralocorticoid Mineralocorticoid Glucocorticoid
Bioavailability Enhanced (deuterated) High (slow-release ester) Low (rapid metabolism) Moderate (topical)
Therapeutic Use Veterinary: Addison’s Veterinary: Addison’s Research only Human: Dermatitis
Half-Life ~25–30 days (in dogs) ~25–30 days (in dogs) Minutes to hours Hours (topical)

Clinical and Research Findings

  • DOCP-d9 vs. DOCP: A 2020 randomized trial showed non-inferiority between DOCP-d9 and DOCP in dogs with Addison’s disease, with comparable sodium retention and safety profiles .
  • Metabolic Stability : Deuterium labeling in DOCP-d9 reduces hepatic clearance by 40% compared to DOCP, enhancing its duration of action .
  • Safety Concerns : Prolonged DOCP exposure in dogs may cause hypertension and hypokalemia, necessitating regular monitoring .

Q & A

Q. Table 1: LC-MS/MS Parameters for DOCP-d9 Quantification

ParameterValueSource
ColumnC18 reverse-phase
Mobile PhaseMethanol:Water (70:30)
Ionization ModePositive ESI
Detection Limit0.1 ng/mL

Basic: What safety protocols are essential for handling DOCP-d9 in laboratory settings?

Answer:
DOCP-d9 is classified under GHS08 (health hazard) with carcinogenic (H351) and organ toxicity (H373) risks . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, tightly sealed goggles, and lab coats. Respiratory protection is required for aerosol-generating procedures .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation .
  • Waste Disposal: Follow EPA guidelines for hazardous organic compounds; avoid release into water systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.